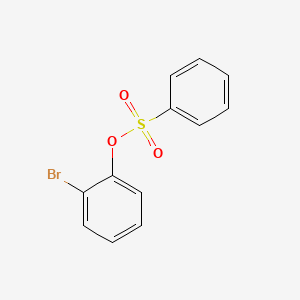

2-Bromophenyl benzenesulfonate

CAS No.: 41480-10-8

Cat. No.: VC19634459

Molecular Formula: C12H9BrO3S

Molecular Weight: 313.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41480-10-8 |

|---|---|

| Molecular Formula | C12H9BrO3S |

| Molecular Weight | 313.17 g/mol |

| IUPAC Name | (2-bromophenyl) benzenesulfonate |

| Standard InChI | InChI=1S/C12H9BrO3S/c13-11-8-4-5-9-12(11)16-17(14,15)10-6-2-1-3-7-10/h1-9H |

| Standard InChI Key | OAILHIDJWLPOJQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br |

Introduction

Structural and Chemical Characteristics

Molecular Composition and Nomenclature

2-Bromophenyl benzenesulfonate (C₁₂H₉BrO₃S) consists of two aromatic rings: a brominated phenyl group and a benzenesulfonate moiety. The IUPAC name derives from the parent benzene rings, with the sulfonate ester (-SO₃-) bridging the two aromatic systems. Key identifiers include:

| Property | Value | Source Relevance |

|---|---|---|

| Molecular weight | 313.17 g/mol | Analogous to , |

| CAS Registry Number | Not explicitly reported | — |

| SMILES | Brc1ccccc1OS(=O)(=O)c2ccccc2 | Derived from , |

The compound’s structure is corroborated by spectral data from related sulfonates, such as 1-bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene (PubChem CID 340219) , which shares functional group similarities.

Physicochemical Properties

While direct measurements for 2-bromophenyl benzenesulfonate are scarce, extrapolations from analogs suggest:

-

Boiling point: ~300–350°C (estimated from sulfonate esters in , ).

-

Solubility: Low water solubility (<0.1 g/L at 25°C), with higher solubility in polar aprotic solvents like THF or DMF .

-

Stability: Likely hydrolytically stable under acidic conditions but susceptible to nucleophilic attack at the sulfonate group .

Synthesis and Reactivity

Synthetic Pathways

The compound can be synthesized via sulfonation reactions, analogous to methods described for styrylquinazoline sulfonates :

Route 1: Sulfonation of 2-Bromophenol

-

Reagents: Benzenesulfonyl chloride, pyridine (base catalyst).

-

Mechanism: Nucleophilic acyl substitution, yielding the sulfonate ester.

Route 2: Coupling via Grignard Reagents

Methyl 2-bromobenzoate derivatives (as in ) may serve as precursors. For example:

This method mirrors the synthesis of 2-(2-bromophenyl)-2-propanol, which achieved a 98.2% yield under controlled conditions .

Reactivity Profile

-

Nucleophilic Substitution: The bromine atom at the ortho position facilitates aromatic substitution reactions, enabling further functionalization .

-

Sulfonate Hydrolysis: Under basic conditions, the sulfonate ester may hydrolyze to form 2-bromophenol and benzenesulfonic acid .

Biological and Pharmacological Applications

Anticancer Activity

Benzenesulfonate derivatives exhibit notable anticancer properties. For instance, styrylquinazoline sulfonates demonstrated submicromolar IC₅₀ values against leukemia (K562) and glioblastoma (U-87 MG) cell lines . While 2-bromophenyl benzenesulfonate remains untested, its structural similarity suggests potential mitotic inhibition and cell cycle arrest mechanisms akin to BS3 (IC₅₀ = 0.172 µM) .

Industrial Applications

-

Flame Retardants: Brominated sulfonates like (2-bromoethyl)benzene are used as flame retardants , implying analogous uses for 2-bromophenyl benzenesulfonate.

-

Polymer Stabilizers: Sulfonate esters enhance thermal stability in plastics, as seen in patents related to PubChem CID 340219 .

Future Perspectives

Further research should prioritize:

-

Pharmacological Screening: Evaluate anticancer and antimicrobial activity in vitro.

-

Synthetic Optimization: Explore catalytic methods to improve yield and selectivity.

-

Environmental Studies: Assess biodegradation pathways and ecotoxicology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume